An In-depth Technical Guide to the Synthesis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
An In-depth Technical Guide to the Synthesis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with the formation of a key 3-amino-1-methyl-1H-pyrazol-5(4H)-one intermediate, followed by a cyclocondensation reaction to construct the fused pyridinone ring. This guide delves into the mechanistic underpinnings of each synthetic step, offers a detailed experimental protocol, and presents the necessary data for the characterization of the target molecule. The content is structured to provide researchers and drug development professionals with the critical knowledge and practical insights required for the successful synthesis and future derivatization of this important molecular entity.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridin-3-one Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[1][2] Its structural resemblance to purine bases makes it an attractive scaffold for the design of molecules that can interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, anti-inflammatory, and anti-tumor properties.[3][4]
The introduction of a carbonyl group at the 3-position, affording the pyrazolo[3,4-b]pyridin-3-one skeleton, further enhances the potential for diverse biological interactions through hydrogen bonding and other non-covalent interactions. The N-methylation at the 1-position of the pyrazole ring, as in the target molecule 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability, which are crucial parameters in drug development. This guide aims to provide a clear and detailed pathway for the synthesis of this valuable compound, thereby enabling further exploration of its therapeutic potential.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, suggests a disconnection of the fused pyridine ring, leading to the key intermediate, 3-amino-1-methyl-1H-pyrazol-5(4H)-one, and a suitable three-carbon electrophilic synthon. This approach forms the basis of our proposed two-step synthetic strategy.
Figure 1: Retrosynthetic analysis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.
The forward synthesis will therefore proceed as follows:
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Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazol-5(4H)-one. This key intermediate is prepared via the cyclocondensation of methylhydrazine with ethyl cyanoacetate. This reaction is a well-established and efficient method for the formation of 3-aminopyrazolones.
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Step 2: Synthesis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. The target molecule is synthesized through the cyclocondensation of the 3-amino-1-methyl-1H-pyrazol-5(4H)-one intermediate with an appropriate three-carbon component, such as an α,β-unsaturated ester.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential synthetic challenges.
Mechanism of 3-amino-1-methyl-1H-pyrazol-5(4H)-one Formation
The formation of the pyrazolone ring proceeds through a nucleophilic addition-elimination and subsequent intramolecular cyclization pathway.
Figure 2: Proposed mechanism for the formation of 3-amino-1-methyl-1H-pyrazol-5(4H)-one.
Mechanism of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Formation
The formation of the fused pyridinone ring is proposed to occur via a Michael addition followed by an intramolecular cyclization and dehydration.
Figure 3: Proposed mechanism for the formation of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.
Materials and Methods
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Solvents should be dried and purified using standard procedures where necessary. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazol-5(4H)-one
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To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added ethyl cyanoacetate (11.3 g, 0.1 mol).
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The mixture is stirred at room temperature for 30 minutes.
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Methylhydrazine (4.6 g, 0.1 mol) is then added dropwise to the reaction mixture, and the resulting solution is refluxed for 6 hours.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The residue is dissolved in water (50 mL) and acidified with acetic acid to pH 6.
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The precipitated solid is collected by filtration, washed with cold water, and dried to afford 3-amino-1-methyl-1H-pyrazol-5(4H)-one as a white to off-white solid.
Step 2: Synthesis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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A mixture of 3-amino-1-methyl-1H-pyrazol-5(4H)-one (1.13 g, 10 mmol), ethyl acrylate (1.1 g, 11 mmol), and a catalytic amount of a suitable base (e.g., piperidine, 0.1 mL) in ethanol (20 mL) is heated to reflux for 12 hours.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is washed with cold ethanol and dried under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one as a crystalline solid.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spec (m/z) |
| 3-amino-1-methyl-1H-pyrazol-5(4H)-one | C₄H₇N₃O | 113.12 | ~3.5 (s, 3H, N-CH₃), ~4.8 (s, 2H, CH₂), ~6.5 (br s, 2H, NH₂) | ~30 (N-CH₃), ~80 (C4), ~155 (C5), ~160 (C3) | 114.06 [M+H]⁺ |
| 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | C₇H₇N₃O | 149.15 | ~2.5-2.8 (t, 2H, CH₂), ~3.5-3.8 (t, 2H, CH₂), ~3.6 (s, 3H, N-CH₃), ~7.0-7.5 (m, 2H, Ar-H), ~10.0 (br s, 1H, NH) | ~25 (C5), ~35 (C6), ~30 (N-CH₃), ~105 (C3a), ~120-140 (Ar-C), ~150 (C7a), ~165 (C3) | 150.06 [M+H]⁺ |
Table 1: Expected Characterization Data for the Synthesized Compounds. Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Conclusion
This technical guide has detailed a practical and efficient two-step synthesis for 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. The described methodology, which involves the formation of a 3-amino-1-methyl-1H-pyrazol-5(4H)-one intermediate followed by a cyclocondensation reaction, is scalable and amenable to the generation of a library of analogs for structure-activity relationship studies. The mechanistic insights and detailed experimental protocol provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to readily access this valuable heterocyclic scaffold for their drug discovery endeavors.
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